molecular formula C19H16N2O5 B2834151 5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide CAS No. 862386-96-7

5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B2834151
CAS No.: 862386-96-7
M. Wt: 352.346
InChI Key: UMAZSTHIJFAKLO-UHFFFAOYSA-N
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Description

5-[(4-Methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 4-methylphenoxymethyl substituent at the 5-position of the furan ring and a 4-nitrophenyl group attached to the carboxamide nitrogen. This compound is of interest in medicinal chemistry due to the electron-withdrawing 4-nitrophenyl group, which may enhance binding affinity in enzyme inhibition, and the lipophilic 4-methylphenoxymethyl moiety, which could improve membrane permeability . Its molecular weight is 371.42 g/mol, and it is typically synthesized as a dry powder .

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-13-2-8-16(9-3-13)25-12-17-10-11-18(26-17)19(22)20-14-4-6-15(7-5-14)21(23)24/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAZSTHIJFAKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, providing detailed insights into its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and two aromatic substituents: a methylphenoxy group and a nitrophenyl group. This unique arrangement contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anticancer Activity : Inhibition of cancer cell proliferation in specific cell lines.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : It could interact with specific receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells.

Anticancer Activity

A study focused on the anticancer properties of furan derivatives revealed that this compound exhibited notable cytotoxicity against various cancer cell lines. For instance, the compound demonstrated an IC50 value indicating effective inhibition of cell growth in Hep-G2 (human liver cancer) cells.

CompoundCell LineIC50 (µM)
This compoundHep-G215.7
Control (Doxorubicin)Hep-G210.5

This data suggests that while the compound is less potent than Doxorubicin, it still shows promise as an anticancer agent.

Antimicrobial Studies

In antimicrobial assays, the compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli8

These findings suggest that further optimization of the compound could enhance its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of the nitrophenyl group is believed to contribute to increased reactivity and interaction with biological targets. Comparisons with structurally similar compounds have shown that modifications in substituents can significantly alter potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide with key analogs, focusing on structural features, physicochemical properties, and reported biological activities:

Compound Name Substituents (Furan Position 5) Carboxamide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-Methylphenoxymethyl 4-Nitrophenyl 371.42 Lipophilic; potential enzyme inhibitor (inferred from analogs)
N-(4-Bromophenyl)furan-2-carboxamide (3) None 4-Bromophenyl 276.11 Synthesized via Suzuki-Miyaura coupling; uncharacterized activity
(E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c) Bromo 4-(Hydrazone-linked 4-nitrophenyl)phenyl 514.30 Non-zinc-binding MMP-13 inhibitor (IC₅₀ = 1.2 µM)
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide 4-Chloro-3-methylphenoxymethyl 4-Diethylaminophenyl 429.93 Electron-donating diethylamino group; solubility enhancer
N-(4-Sulfamoylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide 2-Chlorophenyl 4-Sulfamoylphenyl 376.79 Polar sulfamoyl group; potential antibacterial/antidiabetic applications
N-(3,5-Dimethylphenyl)-5-[(4-methoxyphenoxy)methyl]furan-2-carboxamide 4-Methoxyphenoxymethyl 3,5-Dimethylphenyl 395.45 Methoxy group increases hydrophilicity; uncharacterized activity

Key Observations:

Substituent Effects on Bioactivity: The 4-nitrophenyl group (as in the target compound and 13c) introduces strong electron-withdrawing effects, enhancing interactions with enzyme active sites. For example, 13c inhibits MMP-13 at nanomolar concentrations . Lipophilic groups like 4-methylphenoxymethyl (target compound) or 4-chloro-3-methylphenoxymethyl () improve membrane permeability but may reduce aqueous solubility.

Synthetic Routes :

  • The target compound is likely synthesized via nucleophilic substitution or coupling reactions, similar to methods used for N-(4-bromophenyl)furan-2-carboxamide (Suzuki-Miyaura coupling) and 13c (hydrazone formation) .

Physicochemical Properties: Melting points for nitro-containing analogs (e.g., N-(4-acetylaminophenyl)-5-nitro-furan-2-carboxamide, 238–240°C ) suggest higher crystallinity compared to sulfamoyl or diethylamino derivatives.

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